molecular formula C22H14ClN3OS B11455442 3-(1H-benzimidazol-2-ylsulfanyl)-7-chloro-4-phenylquinolin-2-ol

3-(1H-benzimidazol-2-ylsulfanyl)-7-chloro-4-phenylquinolin-2-ol

Cat. No.: B11455442
M. Wt: 403.9 g/mol
InChI Key: DEQYCXMTIAVTEN-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core substituted with a benzimidazole moiety

Preparation Methods

The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-7-CHLORO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combined quinoline and benzimidazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClN3OS

Molecular Weight

403.9 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)-7-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H14ClN3OS/c23-14-10-11-15-18(12-14)24-21(27)20(19(15)13-6-2-1-3-7-13)28-22-25-16-8-4-5-9-17(16)26-22/h1-12H,(H,24,27)(H,25,26)

InChI Key

DEQYCXMTIAVTEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC5=CC=CC=C5N4

Origin of Product

United States

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